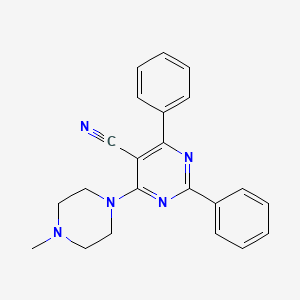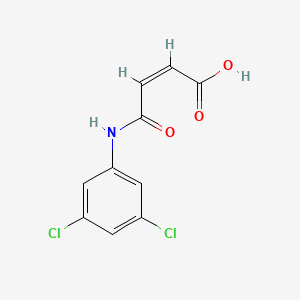![molecular formula C22H31N3OS B1227362 1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione is an oxacycle, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound is used in the synthesis of new heterocyclic compounds, as explored in studies where researchers have synthesized a variety of pyrimidine derivatives. These derivatives are characterized by their unique spectral data and elemental analyses, highlighting their potential in various chemical and pharmaceutical applications (Önal et al., 2008); (Önal et al., 2010).
Biological Activities
- The biological activities of pyrimidine derivatives have been widely studied. They demonstrate various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. Some pyrimidine derivatives are used in drugs for treating conditions such as hypothyroidism, hypertension, and cancer chemotherapy (Önal et al., 2008).
Potential Therapeutic Applications
- There is ongoing research into the potential therapeutic applications of these compounds. For instance, certain pyrimidine derivatives have shown significant cardiovascular activity, and others have been investigated for their antitumor activity (Önal et al., 2008).
Structural Analysis and Molecular Interactions
- Structural modifications of pyrimidine thiones have been studied to understand their conformational features and supramolecular aggregation. This research provides insights into how altering substituents can impact intermolecular interactions, which is crucial for designing compounds with specific properties (Nagarajaiah & Begum, 2014).
Mechanochemical Synthesis and Complex Formation
- The mechanochemical synthesis of metal complexes with pyrimidine thiones has been explored. These studies involve forming complexes with metals like Cu, Mn, Co, Ni, and Zn, and they provide valuable information on the coordination behavior of these ligands (Sethi, Khare, & Choudhary, 2020).
Antibacterial and Antimicrobial Activities
- Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. These studies are crucial for the development of new therapeutic agents with potential efficacy against various bacterial strains (Kumar et al., 2017).
Anti-Inflammatory Properties
- Research into the anti-inflammatory activities of pyrimidine-5-carboxylate derivatives highlights the potential of these compounds in treating inflammation-related disorders (A.S.Dongarwar et al., 2011).
Propiedades
Fórmula molecular |
C22H31N3OS |
|---|---|
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C22H31N3OS/c1-6-24(7-2)12-13-25-19-14-22(4,5)26-15-18(19)21(27)23-20(25)17-10-8-16(3)9-11-17/h8-11H,6-7,12-15H2,1-5H3 |
Clave InChI |
BOEFQIDOUBHAGI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=C(C=C3)C |
SMILES canónico |
CCN(CC)CCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=C(C=C3)C |
Solubilidad |
57.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



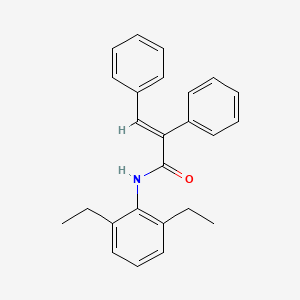
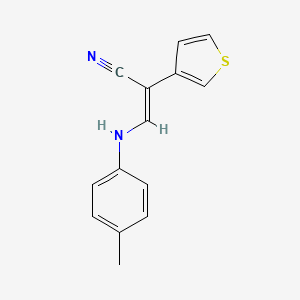
![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)
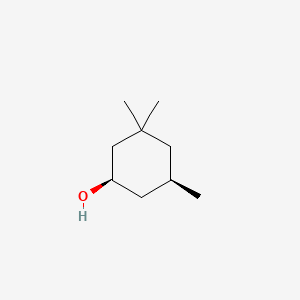
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)
![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)
![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)
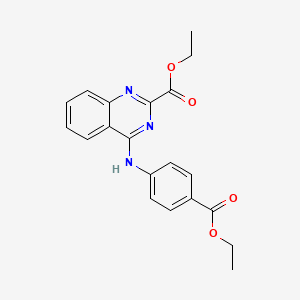
![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)
